(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 449759-41-5
VCID: VC0120970
InChI: InChI=1S/C13H16O3/c1-11(8-13(14)15-2)9-16-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3/b11-8-
SMILES: CC(=CC(=O)OC)COCC1=CC=CC=C1
Molecular Formula: C13H16O3
Molecular Weight: 220.268

(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester

CAS No.: 449759-41-5

Cat. No.: VC0120970

Molecular Formula: C13H16O3

Molecular Weight: 220.268

* For research use only. Not for human or veterinary use.

(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester - 449759-41-5

Specification

CAS No. 449759-41-5
Molecular Formula C13H16O3
Molecular Weight 220.268
IUPAC Name methyl (Z)-3-methyl-4-phenylmethoxybut-2-enoate
Standard InChI InChI=1S/C13H16O3/c1-11(8-13(14)15-2)9-16-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3/b11-8-
Standard InChI Key QHMCFYFWVUBHQT-FLIBITNWSA-N
SMILES CC(=CC(=O)OC)COCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

The precise identification of a chemical compound requires detailed structural characterization through various analytical techniques. (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester possesses a distinctive structure that contributes to its chemical properties and reactivity profiles, making it valuable for specific chemical applications and research purposes.

Molecular Structure and Identification

(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester features a Z-configured double bond between C2 and C3, with a methyl substituent at C3 and a benzyloxy group at C4. The compound is identified by its unique CAS number 449759-41-5, which serves as its primary registry identifier in chemical databases. Its IUPAC name, methyl (Z)-3-methyl-4-phenylmethoxybut-2-enoate, follows standard nomenclature rules to precisely describe its structural configuration. The phenylmethoxy (benzyloxy) group is a key structural feature that differentiates this compound from other butenoic acid derivatives, providing both steric bulkiness and potential for further chemical transformations. The Z-configuration of the double bond is critical for its specific reactivity profile and must be maintained during synthesis and handling to preserve its intended chemical properties.

Spectroscopic and Computational Identifiers

Modern chemical research relies heavily on spectroscopic and computational identifiers for unambiguous compound identification. The Standard InChI for (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester is InChI=1S/C13H16O3/c1-11(8-13(14)15-2)9-16-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3/b11-8-, which provides a unique, non-proprietary identifier that encodes its structural information. The corresponding InChIKey, QHMCFYFWVUBHQT-FLIBITNWSA-N, serves as a fixed-length condensed digital representation that facilitates web searches and database lookups. The compound's SMILES notation, CC(=CC(=O)OC)COCC1=CC=CC=C1, offers another computational representation of its structure that is widely used in cheminformatics and molecular modeling applications. These identifiers collectively enable researchers to unambiguously reference the compound across different databases and scientific publications, ensuring consistency in chemical communication.

PropertyValue
CAS Number449759-41-5
Molecular FormulaC13H16O3
Molecular Weight220.268 g/mol
IUPAC Namemethyl (Z)-3-methyl-4-phenylmethoxybut-2-enoate
Standard InChIInChI=1S/C13H16O3/c1-11(8-13(14)15-2)9-16-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3/b11-8-
Standard InChIKeyQHMCFYFWVUBHQT-FLIBITNWSA-N
SMILESCC(=CC(=O)OC)COCC1=CC=CC=C1
PubChem Compound ID34179494

Synthesis Methodologies

The preparation of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester requires careful synthetic planning to ensure the correct stereochemistry and functional group arrangement. Various synthetic approaches can be employed, each with specific advantages depending on the starting materials, desired scale, and purity requirements.

Traditional Synthetic Routes

Traditional synthesis of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester typically involves multiple steps starting from readily available precursors. A common approach would begin with a suitable 4-hydroxy-3-methyl-2-butenoic acid derivative, followed by selective benzylation of the hydroxyl group to introduce the benzyloxy functionality. The esterification of the carboxylic acid moiety with methanol under acidic conditions would yield the methyl ester. A critical consideration during this synthesis is maintaining the Z-configuration of the double bond, which might require careful control of reaction conditions or isomerization steps. Purification techniques such as column chromatography are typically employed to isolate the desired isomer from potential E-isomer contaminants. Temperature control during the reaction sequence is crucial, as elevated temperatures may promote isomerization of the double bond, potentially compromising the stereochemical integrity of the final product.

Modern Synthetic Approaches

Contemporary approaches to synthesizing (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester often emphasize stereoselective methods to ensure high Z-selectivity. Metal-catalyzed cross-coupling reactions, such as Wittig olefination or Horner-Wadsworth-Emmons reactions with appropriate phosphonate reagents, can provide stereoselective access to the Z-configured double bond. These reactions typically employ specific catalysts and reaction conditions that favor the formation of the Z-isomer over the thermodynamically more stable E-isomer. Alternative approaches might involve palladium-catalyzed coupling reactions followed by selective reduction steps. Microwave-assisted synthesis techniques could potentially accelerate these transformations while maintaining stereoselectivity. Flow chemistry approaches might also be applicable for larger-scale production, offering advantages in terms of reaction control and reproducibility compared to traditional batch processes.

Isotopically Labeled Variants

For analytical and research applications, isotopically labeled variants of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester have been developed. The deuterated analog, (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic-d3 Acid Methyl Ester, incorporates three deuterium atoms and has a molecular weight of 223.283 g/mol . This deuterated version is particularly valuable for mass spectrometric applications, where it can serve as an internal standard for quantitative analysis. The synthetic approach for the deuterated variant would generally follow similar routes to the non-deuterated compound, but would incorporate deuterium-labeled starting materials or reagents at appropriate steps in the synthesis. The availability of such isotopically labeled standards enhances the analytical capabilities for researchers working with this class of compounds, enabling more precise quantification and structural elucidation studies.

Chemical Reactivity and Applications

The functional groups present in (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester confer specific reactivity patterns that determine its chemical behavior and potential applications. Understanding these reactivity profiles is essential for harnessing the compound's synthetic utility in various contexts.

Reactivity Profile

The reactivity of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester is primarily dictated by its key functional groups: the α,β-unsaturated ester, the alkene with Z-configuration, and the benzyloxy moiety. The α,β-unsaturated ester system is susceptible to nucleophilic 1,4-addition (conjugate addition) reactions, where nucleophiles can attack the β-carbon (C3) to form new carbon-carbon or carbon-heteroatom bonds. This Michael acceptor property makes the compound valuable for constructing more complex molecular frameworks. The ester group can undergo typical ester transformations including hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, and reduction to aldehydes or alcohols depending on the reducing agent employed. The benzyloxy group serves as a protecting group for the primary alcohol at C4, which can be selectively removed through hydrogenolysis under appropriate conditions to reveal the hydroxyl functionality for further transformations.

Applications in Organic Synthesis

In organic synthesis, (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester serves as a valuable building block for constructing more complex molecular architectures. The compound can participate in various carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions as a dienophile, aldol-type condensations, and conjugate addition reactions. These transformations can lead to functionalized heterocycles, carbocycles, and acyclic structures of synthetic interest. The presence of the benzyloxy group provides orthogonal protection strategy options, allowing selective manipulations elsewhere in the molecule without affecting the protected alcohol. In natural product synthesis, compounds of this structural class might serve as key intermediates for accessing complex natural products containing similar structural motifs. The stereochemically defined double bond can also serve as a handle for introducing stereochemical complexity through diastereoselective transformations, potentially leading to stereocenters with defined absolute configurations.

Analytical Characterization Methods

Accurate analytical characterization of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester is essential for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions. Various complementary analytical techniques provide comprehensive characterization of the compound's structural and physicochemical properties.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) serves as a primary technique for analyzing (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester and monitoring its purity. Reverse-phase HPLC methods similar to those described for related compounds would be suitable, typically employing C18 columns with mobile phases containing acetonitrile, water, and appropriate buffer systems . The compound's aromatic benzyl group provides a convenient chromophore for UV detection, facilitating its identification and quantification in complex mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) might also be applicable for analysis, particularly for monitoring reactions or assessing purity, though derivatization might be necessary depending on the specific analytical requirements. Thin-layer chromatography (TLC) would serve as a rapid screening tool during synthesis and purification, with visualization possible using UV light or appropriate staining reagents such as anisaldehyde or potassium permanganate. The development of specialized chromatographic methods for separating the Z- and E-isomers would be particularly valuable for assessing stereochemical purity, as the E-isomer is a potential contaminant during synthesis.

Spectroscopic Identification Techniques

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester. Proton (¹H) NMR would reveal characteristic signals for the olefinic proton, methyl groups, methylene protons adjacent to the benzyloxy group, and aromatic protons of the benzyl moiety. Carbon (¹³C) NMR would provide complementary information about the carbon framework, including the characteristic resonances for the carbonyl carbon, olefinic carbons, and aromatic carbons. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would further assist in confirming the structural connectivity. Infrared (IR) spectroscopy would show characteristic absorption bands for the ester carbonyl (typically around 1720-1740 cm⁻¹), C=C stretching (around 1650 cm⁻¹), and C-O stretching vibrations. Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structural features, potentially revealing the loss of the benzyl group, methoxy group, or other diagnostic fragments.

Specialized Analytical Applications

For specialized research applications, isotopically labeled analogs of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester provide valuable analytical tools. The deuterated derivative, (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic-d3 Acid Methyl Ester, incorporates three deuterium atoms and has distinct spectroscopic properties that differentiate it from the non-deuterated compound . In mass spectrometry, this deuterated analog can serve as an internal standard for quantitative analysis, enabling precise quantification through isotope dilution techniques. The deuterated compound would show a mass shift of +3 units in mass spectra compared to the non-deuterated compound, while maintaining similar chromatographic properties. This makes it ideal for applications in pharmacokinetic studies, metabolism investigations, and trace analysis. X-ray crystallography might also be applicable if crystalline derivatives can be prepared, providing definitive confirmation of the three-dimensional structure and stereochemistry of the compound or its derivatives.

Comparative Analysis with Related Compounds

Understanding the structural and functional relationships between (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester and similar compounds provides valuable context for its chemical behavior and potential applications. These comparisons highlight the unique features of the compound while placing it within the broader landscape of butenoic acid derivatives.

Structural Analogs and Homologs

Several structurally related compounds share features with (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester, each with distinct characteristics. Methyl 3-methylcrotonate (2-Butenoic acid, 3-methyl-, methyl ester) represents a simpler analog lacking the benzyloxy group at the 4-position, with a molecular formula of C6H10O2 and weight of 114.14 g/mol . This compound shares the 3-methyl-2-butenoic acid methyl ester core structure but lacks the additional functionality provided by the benzyloxy group. Methyl cis-crotonate (2-Butenoic acid, methyl ester, (Z)-) represents an even simpler structure with molecular formula C5H8O2 and weight of 100.12 g/mol, lacking both the 3-methyl substituent and the 4-benzyloxy group . The compound 2-Butenoic acid, 3-methyl-, 4-methylphenyl ester contains a 4-methylphenyl ester rather than a methyl ester, resulting in different physical properties and reactivity patterns . These structural variations impact properties such as boiling point, solubility, reactivity profiles, and spectroscopic characteristics, providing a spectrum of options for different synthetic applications.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl EsterC13H16O3220.2683-Methyl, 4-benzyloxy, methyl ester, Z-configuration
2-Butenoic acid, 3-methyl-, methyl esterC6H10O2114.142 3-Methyl, methyl ester, lacks benzyloxy group
2-Butenoic acid, methyl ester, (Z)-C5H8O2100.12 Methyl ester, Z-configuration, lacks 3-methyl and 4-benzyloxy
2-Butenoic acid, 3-methyl-, 4-methylphenyl esterC12H14O2190.243 3-Methyl, 4-methylphenyl ester instead of methyl ester
(2Z)-3-Methyl-4-(benzyloxy)-2-butenoic-d3 Acid Methyl EsterC13D3H13O3223.283 Deuterated version with three deuterium atoms

Applications of Related Compounds

Related butenoic acid derivatives find diverse applications across multiple fields, providing context for potential applications of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester. Simpler derivatives like methyl 3-methylcrotonate are used as flavoring agents and fragrance components due to their pleasant fruity odors. Some butenoic acid derivatives exhibit biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, suggesting potential biomedical applications for appropriately functionalized analogs. In polymer chemistry, α,β-unsaturated esters can serve as monomers for various polymerization processes, including radical polymerizations and Michael-type polyadditions. The 4-methylphenyl ester derivative might find applications in liquid chromatography method development, as evidenced by reported HPLC methods for its analysis . Isoamyl angelate (2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)-), another related compound, has been reported in Chamaemelum nobile and is known for its fragrance properties . These diverse applications of structurally related compounds suggest a broad potential application landscape for (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester and its derivatives.

Future Research Directions

The continued exploration of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester presents numerous opportunities for advancing our understanding of its chemistry and expanding its applications. Several promising research directions emerge from the analysis of its structure, properties, and the current state of knowledge.

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes to (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester with enhanced stereoselectivity, yield, and scalability. The development of catalytic methods for the stereoselective synthesis of the Z-configured double bond would be particularly valuable, potentially employing transition metal catalysis or organocatalytic approaches. Alternative protecting group strategies beyond the benzyloxy group might be explored to provide complementary reactivity profiles or enhanced stability under specific reaction conditions. Green chemistry approaches, including solvent-free reactions, biocatalysis, or continuous flow methods, could address sustainability concerns in the compound's synthesis. The exploration of asymmetric variants of the compound, where stereogenic centers are introduced through stereoselective transformations, would expand the compound's utility in asymmetric synthesis applications. Investigations into the synthesis of structurally diverse analogs with modified substituents would create valuable structure-activity relationship data for various applications.

Materials Science Applications

The unique structural features of (2Z)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester suggest potential applications in materials science that warrant further investigation. The compound's α,β-unsaturated ester functionality could serve as a reactive site for polymerization or crosslinking in the development of functional materials with specific properties. The incorporation of the compound or its derivatives into polymeric materials could introduce benzyloxy groups as pendant functionalities, potentially affecting properties such as glass transition temperature, crystallinity, or surface characteristics. Research into the compound's potential as a precursor for synthesizing liquid crystalline materials, where the rigid benzyl group and flexible ester moiety could contribute to mesophase formation, represents another interesting direction. The development of stimuli-responsive materials based on derivatives of the compound, where chemical transformations could be triggered by external stimuli, might lead to smart materials with sensing or actuating capabilities. The compound's potential role in the development of biodegradable polymers or environmentally responsive materials also merits exploration in the context of sustainable materials development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator